![molecular formula C17H14FN3OS2 B2384184 N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-51-4](/img/structure/B2384184.png)
N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a fluorophenyl group, a thiadiazole ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiadiazole ring attached to a fluorophenyl group and an o-tolyl group through a sulfur atom. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups like the fluorophenyl group, thiadiazole ring, and acetamide group would influence its properties .Scientific Research Applications
Anticancer Screening and Molecular Modeling
Compounds structurally related to N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. For instance, the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer. These findings suggest the potential of these compounds in developing anticancer therapies, emphasizing their role in medicinal chemistry and drug development processes Sraa Abu-Melha, 2021.
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has unveiled significant anti-inflammatory activity. These findings highlight the compound's relevance in exploring new therapeutic avenues for treating inflammation-related disorders, showcasing its versatility beyond oncological applications K. Sunder & Jayapal Maleraju, 2013.
Kinase Inhibition and Anticancer Activities
N-benzyl-substituted acetamide derivatives, including those similar in structure to N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown promising Src kinase inhibitory and anticancer activities. This indicates their potential application in targeted cancer therapy, particularly in inhibiting specific kinases involved in tumor growth and metastasis Asal Fallah-Tafti et al., 2011.
Optoelectronic Properties
Thiazole-based compounds, structurally related to the target compound, have been studied for their optoelectronic properties. These studies are pivotal for the development of novel materials for electronic and photonic applications, underscoring the compound's utility in materials science and engineering P. Camurlu & N. Guven, 2015.
Local Anesthetic Activities
Research into 2-aminothiazole/thiadiazole analogues of lidocaine, closely related to the core structure of N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has revealed their potential as local anesthetics. This highlights the compound's significance in developing new pain management solutions, demonstrating its therapeutic versatility N. Badiger et al., 2012.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-6-2-3-7-12(11)16-20-17(24-21-16)23-10-15(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMLAMBBQLQCMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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